N-(4-Amino-2-methylphenyl)-4-isobutoxybenzamide
Overview
Description
N-(4-Amino-2-methylphenyl)-4-isobutoxybenzamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biosensor Development
Karimi-Maleh et al. (2014) developed a biosensor using a modified carbon paste electrode, which includes a component structurally related to N-(4-Amino-2-methylphenyl)-4-isobutoxybenzamide. This biosensor is effective for electrocatalytic determination of glutathione and piroxicam, demonstrating the potential of this compound in sensitive detection technologies (Karimi-Maleh et al., 2014).
Psychotropic and Neurotropic Profiling
A study by Podolsky et al. (2017) on related compounds explores the psycho- and neurotropic properties of 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones. This research offers insights into how similar compounds, like this compound, may exhibit psychoactive properties, emphasizing its potential in neurological research (Podolsky, Shtrygol’, & Zubkov, 2017).
Environmental Applications
Research by Rahman and Nasir (2019) on a related compound, N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide, demonstrates its utility in environmental remediation. This compound, when impregnated into hydrous zirconium oxide, effectively removes Ni(II) from aqueous solutions, indicating the potential for this compound in similar environmental applications (Rahman & Nasir, 2019).
Antiviral Research
Ji et al. (2013) synthesized a series of N-phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, demonstrating its effectiveness against Enterovirus 71. This suggests that structurally similar compounds, such as this compound, could have potential in antiviral research (Ji et al., 2013).
Molecular Simulation in Drug Development
A study by Piplani et al. (2018) on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives emphasizes the role of molecular simulation in developing memory-enhancing drugs. This indicates the relevance of similar compounds in the development and simulation of new pharmacological agents (Piplani, Sharma, Mehta, & Malik, 2018).
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)11-22-16-7-4-14(5-8-16)18(21)20-17-9-6-15(19)10-13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIHSGGNBHEELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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